3-Aminocrotononitrile
Overview
Description
Mechanism of Action
Mode of Action
It has been observed that 3-aminocrotononitrile reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines . It also undergoes diazotization coupling reaction with p-substituted anilines to give 2-arylhydrazone-3-ketimino-butyronitriles . These reactions suggest that this compound may interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function.
Preparation Methods
3-Aminocrotononitrile can be synthesized through several methods. One common method involves the reaction of crotononitrile with ammonia under specific conditions . Another method includes the reaction of crotononitrile with hydroxylamine . Industrial production methods often involve the use of high temperatures and pressures to optimize yield and efficiency .
Chemical Reactions Analysis
3-Aminocrotononitrile undergoes various chemical reactions, including:
Scientific Research Applications
3-Aminocrotononitrile has several scientific research applications:
Comparison with Similar Compounds
3-Aminocrotononitrile is similar to other compounds such as:
3-Amino-3-methylacrylonitrile: Similar in structure but with a methyl group attached to the carbon chain.
3-Iminobutyronitrile: Similar in structure but with an imino group instead of an amino group.
Diacetonitrile: Similar in structure but with two nitrile groups attached to the carbon chain.
The uniqueness of this compound lies in its ability to act as a bisnucleophilic reagent, making it highly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
3-aminobut-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJOESCKJGFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061508 | |
Record name | 2-Butenenitrile, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow flakes; [MSDSonline] | |
Record name | 3-Aminocrotononitrile | |
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CAS No. |
1118-61-2 | |
Record name | 3-Amino-2-butenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenenitrile, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenenitrile, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminocrotononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.970 | |
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Q1: What is the molecular formula and weight of 3-Aminocrotononitrile?
A1: The molecular formula of this compound is C4H6N2, and its molecular weight is 82.10 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common spectroscopic techniques include FTIR [, , ], NMR (1H and 13C) [, , , , , ], HRMS [], and UV-Vis spectroscopy []. X-ray crystallography has also been used to determine the structure of 3-ACN derivatives [].
Q3: What are the key infrared (IR) spectral features of this compound?
A3: The IR spectrum of 3-ACN exhibits a strong C≡N stretching band in the 2300-2200 cm-1 range, similar to other nitriles. This band is generally broader when 3-ACN is frozen in a water matrix compared to an argon matrix, suggesting the formation of hydrogen bonds [].
Q4: How does the choice of acid chloride and base affect the regioselectivity of acylation reactions with this compound?
A4: The acylation of 3-ACN with acid chlorides exhibits strong regioselectivity depending on the acid chloride and base used. For instance, acylation with α,β-unsaturated acid chlorides in the presence of triethylamine favors C-acylation, leading to the formation of 3,4-dihydropyridin-(2H)-one derivatives via a [, ] sigmatropic rearrangement []. In contrast, certain aliphatic and aromatic acid chlorides may favor N-acylation depending on the reaction conditions [].
Q5: How is this compound used in the synthesis of heterocyclic compounds?
A5: 3-ACN serves as a versatile building block in the synthesis of various heterocyclic systems. Some key examples include:
- Pyridines: It is a common reagent in the Hantzsch pyridine synthesis [, , , , , ].
- Pyrimidines: Reacts with hydroxide catalysts to form aminopyrimidines [].
- Triazoles: Can be electrochemically oxidized to form 1,2,3[2H]-triazole-4-carbonitriles [].
- Isothiazoles: Reacts with 4,5-dichloro-1,2,3-dithiazolium chloride to form substituted isothiazoles [].
- Pyrazolopyrimidines: Coupled with diazonium salts to generate intermediates for pyrazolopyrimidine synthesis [].
- Furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones: Participates in a four-component reaction to yield these complex heterocycles [].
Q6: Can this compound be used in multicomponent reactions?
A6: Yes, 3-ACN is a valuable component in multicomponent reactions (MCRs). For example, it participates in a one-pot, four-component reaction with benzaldehyde, tetronic acid, and phenylhydrazine to afford 3-methyl-1,4-diphenyl-7,8-dihydro-1H-furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones []. It also plays a role in L-proline-catalyzed sequential four-component reactions to construct structurally complex heterocyclic ortho-quinones [].
Q7: What is unique about the reaction of this compound with arenediazonium salts?
A7: Instead of forming triazenes (expected from N-coupling), arenediazonium salts react with 3-ACN to produce 2-arylhydrazono-3-oxobutanenitriles. This occurs through diazonium coupling at the C2-vinylic carbon, accompanied by hydrolysis of the 3-amino group to a 3-oxo derivative [].
Q8: How does the configuration of arylhydrazones derived from this compound vary with substituents on the aryl ring?
A8: The E/Z configuration of arylhydrazones obtained from coupling reactions of 3-ACN with arenediazonium salts is influenced by the position and electronic nature of substituents on the aryl moiety [, ]. For example, para-substituted hydrazononitriles primarily exist as the Z isomer, while ortho-substituted analogs show a mixture of E and Z configurations [].
Q9: Is there information on the stability of this compound under various conditions?
A9: While specific stability data is limited within the provided research, 3-ACN is generally handled with care as it can be sensitive to moisture and air.
Q10: Does this compound exhibit any catalytic properties itself?
A10: The provided research focuses on the synthetic utility of 3-ACN as a building block rather than its potential catalytic properties.
Q11: Have any biological activities been reported for this compound derivatives?
A13: Yes, several studies highlight the biological potential of 3-ACN derivatives:* Antitumor Activity: Novel tetrapodal 1,4-dihydropyridines synthesized from 3-ACN displayed promising antitumor activity against various cancer cell lines, including A549 (lung carcinoma), HCT116 (colon adenocarcinoma), and MCF7 (breast cancer) []. These derivatives induced apoptosis, cell cycle arrest, and p53 protein expression in cancer cells while exhibiting lower damage effects on normal cells [, ].* Antimicrobial Activity: Heterocyclic tetraazo dyes synthesized from 3-ACN showed antimicrobial activity [].
Q12: Is there information on the toxicity and safety profile of this compound?
A12: Specific toxicological data is not presented within the provided research abstracts. As with any chemical, handling 3-ACN with caution and following appropriate safety measures is essential.
Q13: What is known about the environmental impact and degradation of this compound?
A13: The provided research primarily focuses on the synthetic applications of 3-ACN. Information on its environmental fate and potential ecotoxicological effects is not included.
Q14: What analytical methods are used to characterize and quantify this compound?
A16: Various analytical techniques are used to characterize 3-ACN and its derivatives, including:* Spectroscopy: FTIR, NMR (1H and 13C), HRMS, and UV-Vis spectroscopy [, , , , , ]. * Chromatography: Gas chromatography-mass spectrometry (GC-MS) has been used to identify 3-ACN as a marker for amphetamine synthesized via a specific route [].
Q15: Has this compound been identified as a marker in forensic analysis?
A17: Yes, the presence of 3-ACN in seized amphetamine samples has been linked to a specific synthetic route (Leuckart route) starting from the pre-precursor α-phenylacetoacetonitrile (APAAN) [].
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